molecular formula C14H17N3O4S B13763456 Methyl nicotinium p-toluene sulfonate hydrazide CAS No. 5406-79-1

Methyl nicotinium p-toluene sulfonate hydrazide

Cat. No.: B13763456
CAS No.: 5406-79-1
M. Wt: 323.37 g/mol
InChI Key: QVMQPBSIOKAITO-UHFFFAOYSA-N
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Description

4-methylbenzenesulfonic acid; 1-methylpyridine-5-carbohydrazide is a compound with the molecular formula C14H18N3O4S and a molecular weight of 324.3749. This compound is known for its unique chemical structure, which combines a sulfonic acid group with a pyridine carbohydrazide moiety. It is used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonic acid; 1-methylpyridine-5-carbohydrazide typically involves the reaction of 4-methylbenzenesulfonic acid with 1-methylpyridine-5-carbohydrazide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the final product. The production process includes stringent quality control measures and cleanroom environments to prevent contamination.

Chemical Reactions Analysis

Types of Reactions

4-methylbenzenesulfonic acid; 1-methylpyridine-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonates, sulfinates, and substituted pyridine derivatives. These products have various applications in chemical synthesis and industrial processes.

Scientific Research Applications

4-methylbenzenesulfonic acid; 1-methylpyridine-5-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methylbenzenesulfonic acid; 1-methylpyridine-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, while the pyridine carbohydrazide moiety can participate in nucleophilic and electrophilic reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: Similar in structure but lacks the pyridine carbohydrazide moiety.

    Toluene-4-sulfonic acid: Similar sulfonic acid group but different aromatic ring substitution.

    Pyridine-3-carbohydrazide: Contains the carbohydrazide group but lacks the sulfonic acid group.

Uniqueness

4-methylbenzenesulfonic acid; 1-methylpyridine-5-carbohydrazide is unique due to its combination of sulfonic acid and pyridine carbohydrazide groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Properties

CAS No.

5406-79-1

Molecular Formula

C14H17N3O4S

Molecular Weight

323.37 g/mol

IUPAC Name

4-methylbenzenesulfonate;1-methylpyridin-1-ium-3-carbohydrazide

InChI

InChI=1S/C7H9N3O.C7H8O3S/c1-10-4-2-3-6(5-10)7(11)9-8;1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,8H2,1H3;2-5H,1H3,(H,8,9,10)

InChI Key

QVMQPBSIOKAITO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC(=C1)C(=O)NN

Origin of Product

United States

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